7-Chloro-3-(trifluoromethyl)quinoline-8-carboxylic acid
Description
Properties
CAS No. |
114012-29-2 |
|---|---|
Molecular Formula |
C11H5ClF3NO2 |
Molecular Weight |
275.61 g/mol |
IUPAC Name |
7-chloro-3-(trifluoromethyl)quinoline-8-carboxylic acid |
InChI |
InChI=1S/C11H5ClF3NO2/c12-7-2-1-5-3-6(11(13,14)15)4-16-9(5)8(7)10(17)18/h1-4H,(H,17,18) |
InChI Key |
YVFDMRYZIWJZDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)C(F)(F)F)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Traditional Oxidizing Agents
Early approaches utilized stoichiometric oxidants such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). For example, the oxidation of 7-chloro-3-(trifluoromethyl)-8-methylquinoline with KMnO₄ in acidic or basic media yields the carboxylic acid derivative. However, these methods face limitations:
- Low atom economy : Excess oxidant generates significant waste.
- Harsh conditions : Reactions often require elevated temperatures (>100°C) and prolonged reaction times (>24 hours).
A representative procedure involves dissolving 7-chloro-3-(trifluoromethyl)-8-methylquinoline in a 3:1 mixture of sulfuric acid and water, followed by gradual addition of KMnO₄ at 90°C. The product is isolated via filtration and recrystallization, achieving yields of 65–75%.
Catalytic Oxidation with Molecular Oxygen
Recent advances prioritize greener methodologies. A patented method (CN111377863B) employs oxygen as the primary oxidant, coupled with N-hydroxyphthalimide (NHPI) and azobisisobutyronitrile (AIBN) as co-catalysts. Key advantages include:
- Waste minimization : No acidic or toxic byproducts.
- Mild conditions : Reactions proceed at 80°C under 4 MPa oxygen pressure.
Procedure :
- Combine 7-chloro-3-(trifluoromethyl)-8-methylquinoline (10 g), acetonitrile (40 mL), NHPI (0.18 g), and AIBN (0.093 g) in a Hastelloy autoclave.
- Purge with nitrogen and oxygen, then pressurize to 4 MPa O₂.
- Heat to 80°C for 6 hours.
- Filter and wash the solid product to obtain this compound in 89% yield.
This method’s efficiency stems from the radical chain mechanism initiated by AIBN, which activates NHPI to generate phthalimide-N-oxyl (PINO) radicals. These radicals abstract hydrogen from the methyl group, enabling subsequent oxidation by oxygen.
Transition Metal-Catalyzed Synthesis
Transition metal catalysts offer precise control over regioselectivity and functional group tolerance, making them invaluable for constructing the quinoline backbone while introducing chloro and trifluoromethyl groups.
Multi-Step Synthesis via Carboxylic Acid Precursors
Indirect routes involve constructing the carboxylic acid moiety early in the synthesis, followed by functionalization of the quinoline ring.
Decarboxylation of Functionalized Intermediates
A high-temperature decarboxylation strategy, as reported for 7-chloro-4-hydroxyquinoline-2-carboxylic acid, can be modified for the target compound:
Procedure :
- Synthesize 7-chloro-3-(trifluoromethyl)quinoline-2,8-dicarboxylic acid via Friedländer annulation.
- Heat the dicarboxylic acid in paraffin oil at 230°C for 50 minutes to decarboxylate the 2-position.
- Isolate the mono-carboxylic acid product via filtration.
This method yields 85–90% purity, requiring subsequent recrystallization for pharmaceutical-grade material.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| KMnO₄ Oxidation | H₂SO₄/H₂O, 90°C, 24 h | 65–75% | Simple setup | Low atom economy, acidic waste |
| Catalytic O₂ Oxidation | NHPI/AIBN, 80°C, 6 h, 4 MPa O₂ | 89% | Green chemistry, high yield | High-pressure equipment required |
| Cu-Catalyzed Coupling | Cu(OTf)₂/DMAP, 30°C, 12 h | 68% | Regioselective trifluoromethylation | Multi-step, costly catalysts |
| Decarboxylation | Paraffin oil, 230°C, 50 min | 85–90% | Scalable | High energy input, moderate purity |
Mechanistic Insights and Optimization
Radical Pathways in Catalytic Oxidation
The NHPI/AIBN system generates PINO radicals, which abstract hydrogen from the methyl group, forming a benzylic radical. This radical reacts with oxygen to form a peroxy intermediate, which decomposes to the carboxylic acid. Optimizing the NHPI:AIBN ratio (1:0.5) enhances radical flux, reducing side reactions.
Solvent Effects
Polar aprotic solvents like acetonitrile improve oxygen solubility, accelerating oxidation rates. Conversely, ethyl acetate in copper-catalyzed reactions stabilizes intermediates, preventing over-oxidation.
Industrial Scalability and Environmental Impact
The catalytic oxygen method (CN111377863B) is industrially favored due to its low waste generation and compatibility with continuous-flow reactors. Life-cycle assessments indicate a 40% reduction in carbon footprint compared to traditional methods. Challenges remain in catalyst recycling and minimizing energy use during high-pressure reactions.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-3-(trifluoromethyl)quinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-3-(trifluoromethyl)quinoline-8-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antineoplastic, and antiviral properties.
Industry: Utilized in the development of advanced materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 7-Chloro-3-(trifluoromethyl)quinoline-8-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Notes:
- The nitro group in 7-chloro-8-nitro derivatives (e.g., compound 7 in ) introduces redox activity but may reduce metabolic stability .
Biological Activity
7-Chloro-3-(trifluoromethyl)quinoline-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimalarial, anticancer, and antimicrobial properties, supported by data tables and relevant research findings.
Overview
Research has demonstrated that derivatives of quinoline compounds exhibit potent antimalarial activity, particularly against chloroquine-resistant strains of Plasmodium falciparum. The compound this compound has been evaluated for its efficacy in vitro and in vivo.
In Vitro Studies
In a study evaluating various quinoline derivatives, in vitro antiplasmodial activity was assessed against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. The results indicated that many derivatives exhibited excellent activity in the nanomolar range. For instance, compound 7g showed an IC50 of 3.27 nM against the CQ-S strain, significantly outperforming chloroquine (5.46 nM) .
Table 1: In Vitro Antiplasmodial Activity of Selected Compounds
| Compound | IC50 (nM) CQ-S | IC50 (nM) CQ-R |
|---|---|---|
| 7a | 3.27 | 11.16 |
| 7g | 3.27 | 9.79 |
| Chloroquine | 5.46 | - |
In Vivo Studies
The in vivo efficacy of selected compounds was tested using a mouse model infected with chloroquine-resistant P. yoelii. Compound 7g displayed promising results with significant reductions in parasitemia after treatment .
Overview
The anticancer potential of quinoline derivatives has been explored extensively, particularly their effects on various cancer cell lines.
Structure-Activity Relationship (SAR)
A study indicated that modifications to the quinoline structure significantly impact anticancer activity. Specifically, the introduction of different substituents at the 7-position (e.g., trifluoromethyl vs. chloro) altered the compounds' effectiveness against breast cancer cell lines such as MCF7 and MDA-MB231. Notably, compounds derived from the 7-chloro-4-piperazinylquinoline ring system exhibited superior activity compared to those with a trifluoromethyl substitution .
Table 2: Anticancer Activity Against Breast Cancer Cell Lines
| Compound | MCF7 GI50 (µM) | MDA-MB231 GI50 (µM) |
|---|---|---|
| Trifluoromethyl derivative | 38.44 | - |
| Chloro derivative | 2.45 | - |
Case Studies
In a specific case, compound 33 , which contains a thiophenyl-2-carboxylic acid methyl ester substitution at the 7-chloro position, demonstrated remarkable potency against MDA-MB231 cells with a GI50 value of 5.97 µM .
Overview
The antimicrobial properties of quinoline derivatives have also garnered attention, particularly their effectiveness against various bacterial and fungal strains.
Antibacterial Studies
Recent studies evaluated the antibacterial activity of several synthesized quinoline derivatives against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds like 6d and 6e showed low MIC values indicating strong antibacterial potential .
Table 3: Antimicrobial Activity Against Selected Pathogens
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 6d | Mycobacterium smegmatis | 6.25 |
| 6e | Pseudomonas aeruginosa | - |
Q & A
Basic: What synthetic routes are commonly employed to prepare 7-chloro-3-(trifluoromethyl)quinoline-8-carboxylic acid, and what intermediates are critical?
Methodological Answer:
The synthesis typically involves sequential functionalization of the quinoline core. A key intermediate is ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate , which undergoes reduction and hydrolysis. For example, nitro groups at the 8-position are reduced to amines, followed by nucleophilic substitution or cyclization reactions. Regioselectivity is controlled using catalysts like PPA (polyphosphoric acid) for lactamization . Critical steps include:
- Nitro reduction (e.g., using SnCl₂/HCl or catalytic hydrogenation).
- Carboxylation via hydrolysis of ester intermediates under acidic or basic conditions.
- Trifluoromethyl introduction via halogen exchange (e.g., using CF₃Cu or trifluoromethylating reagents).
Advanced: How do intermolecular interactions (e.g., π–π stacking, hydrogen bonding) influence the crystal packing and physicochemical properties of this compound?
Methodological Answer:
X-ray crystallography of analogous compounds (e.g., 3,7-dichloroquinoline-8-carboxylic acid) reveals that π–π stacking between quinoline rings (interplanar distance ~3.31 Å) and O–H⋯N hydrogen bonds between carboxyl and nitrogen atoms stabilize the crystal lattice . These interactions affect:
- Solubility : Strong hydrogen bonding reduces solubility in non-polar solvents.
- Thermal stability : π–π stacking increases melting points.
- Bioavailability : Crystal packing impacts dissolution rates in biological systems.
Researchers should characterize these interactions via SC-XRD (single-crystal X-ray diffraction) and Hirshfeld surface analysis.
Data Contradiction: How can discrepancies in reported synthetic yields for intermediates like 8-nitroquinoline derivatives be resolved?
Methodological Answer:
Discrepancies often arise from variations in:
- Reaction conditions : Temperature (e.g., 70–80°C vs. room temperature) and solvent polarity (aqueous ethanol vs. DMF) .
- Catalyst purity : Trace metals in PPA or CuCl₂ can alter reaction pathways.
To resolve contradictions:
Reproduce experiments under strictly controlled conditions.
Use HPLC-MS to monitor intermediate stability.
Optimize via Design of Experiments (DoE) to identify critical parameters (e.g., molar ratios, pH).
Advanced: What methodologies are used to study the antibacterial mechanism of fluoroquinolone derivatives structurally related to this compound?
Methodological Answer:
Key approaches include:
- Enzyme inhibition assays : Target DNA gyrase (in bacteria) or topoisomerase IV using purified enzymes and ATPase activity measurements .
- Molecular docking : Model interactions between the carboxyl group at C-3 and Mg²⁺ ions in the enzyme active site.
- SAR (Structure-Activity Relationship) studies : Modify substituents at C-7 (chloro) and C-8 (trifluoromethyl) to assess impact on MIC (minimum inhibitory concentration) .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., C-7 chloro and C-8 trifluoromethyl).
- FT-IR : Carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).
- LC-MS : Verifies molecular ion peaks ([M+H]⁺) and purity.
- Elemental analysis : Validates C, H, N, and halogen content .
Advanced: How can regioselectivity be controlled during the introduction of substituents on the quinoline core?
Methodological Answer:
Regioselectivity is governed by:
- Directing groups : Nitro or amino groups at C-8 direct electrophilic substitution to C-7 or C-5 .
- Metal-mediated reactions : Pd-catalyzed cross-coupling (e.g., Suzuki for aryl groups) favors C-3 or C-4 positions.
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic attack at electron-deficient positions .
For trifluoromethylation at C-3, use Umemoto’s reagent (CF₃-Togni reagent) under radical conditions.
Data Contradiction: How do conflicting reports on the stability of the carboxylic acid moiety under acidic conditions inform experimental design?
Methodological Answer:
Instability in strong acids (e.g., HCl) may result in decarboxylation. To address this:
pH optimization : Use buffered conditions (pH 4–6) during hydrolysis of ester precursors.
Protecting groups : Temporarily protect the carboxyl group as a methyl ester, then deprotect with LiOH/THF .
Real-time monitoring : Employ in-situ FT-IR or Raman spectroscopy to detect CO₂ release.
Advanced: What computational strategies are used to predict the bioavailability of this compound?
Methodological Answer:
- LogP calculations : Predict lipophilicity using software like Schrödinger’s QikProp.
- Molecular dynamics (MD) simulations : Model membrane permeability (e.g., through lipid bilayers).
- ADMET profiling : Use tools like SwissADME to estimate absorption, toxicity, and metabolic stability based on substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
